N,N-dimethyl-N-[3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine
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Overview
Description
N,N-dimethyl-N-[3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring and a thiadiazine ring, which imparts unique chemical and biological properties. It has gained significant attention in the field of medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of N,N-dimethyl-N-[3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent.
Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the triazole intermediate with thiourea in the presence of a suitable catalyst.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the aniline moiety using dimethyl sulfate or a similar methylating agent under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
N,N-dimethyl-N-[3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with various nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
N,N-dimethyl-N-[3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in biological assays to study its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of other pharmacologically active compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N-[3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase, cholinesterase, and aromatase, which are involved in various physiological processes.
Receptor Binding: It binds to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound can modulate signaling pathways, such as the apoptotic pathway, leading to cell death in cancer cells.
Comparison with Similar Compounds
N,N-dimethyl-N-[3-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-Triazoles: These compounds have a triazole ring but lack the thiadiazine moiety, resulting in different chemical and biological properties.
Thiadiazoles: These compounds contain a thiadiazole ring but lack the triazole moiety, leading to distinct pharmacological profiles.
The uniqueness of this compound lies in its combined triazole and thiadiazine structure, which imparts a unique set of chemical and biological properties .
Properties
CAS No. |
903851-68-3 |
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Molecular Formula |
C14H17N5S |
Molecular Weight |
287.39g/mol |
IUPAC Name |
N,N-dimethyl-3-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
InChI |
InChI=1S/C14H17N5S/c1-4-6-12-15-16-14-19(12)17-13(20-14)10-7-5-8-11(9-10)18(2)3/h5,7-9H,4,6H2,1-3H3 |
InChI Key |
RKYYVNPBEGZVSX-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)N(C)C |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)N(C)C |
Origin of Product |
United States |
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